1-Oxaspiro[3.5]non-5-ene, 9-fluoro-2,2,3,3,7,7-hexamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxaspiro[3.5]non-5-ene, 9-fluoro-2,2,3,3,7,7-hexamethyl- is a chemical compound with a spirocyclic structure and a fluorine substitution. It is classified as a spiroketone, which is a type of organic compound containing a spirocyclic ring and a ketone functional group
Vorbereitungsmethoden
The synthesis of 1-Oxaspiro[3.5]non-5-ene, 9-fluoro-2,2,3,3,7,7-hexamethyl- involves several steps. One common synthetic route includes the reaction of appropriate starting materials under specific conditions to form the spirocyclic structure. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often require specialized equipment and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
1-Oxaspiro[3.5]non-5-ene, 9-fluoro-2,2,3,3,7,7-hexamethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium cyanide, methylmagnesium iodide, and methyl-lithium . The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with nucleophiles can produce derivatives with different functional groups and properties.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties and interactions with biological targets. In industry, it can be used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 1-Oxaspiro[3.5]non-5-ene, 9-fluoro-2,2,3,3,7,7-hexamethyl- involves its interaction with specific molecular targets and pathways. The spirocyclic structure and fluorine substitution contribute to its unique reactivity and binding properties. These interactions can influence various biological processes and chemical reactions, making it a valuable compound for research and development .
Vergleich Mit ähnlichen Verbindungen
1-Oxaspiro[3.5]non-5-ene, 9-fluoro-2,2,3,3,7,7-hexamethyl- can be compared with other similar compounds, such as 1-oxaspiro[3.5]nonan-7-one and 6-oxaspiro[3.5]non-7-en-9-one . These compounds share similar spirocyclic structures but differ in their functional groups and substitutions. The presence of the fluorine atom and the specific arrangement of methyl groups in 1-Oxaspiro[3.5]non-5-ene, 9-fluoro-2,2,3,3,7,7-hexamethyl- make it unique and contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
60675-95-8 |
---|---|
Molekularformel |
C14H23FO |
Molekulargewicht |
226.33 g/mol |
IUPAC-Name |
5-fluoro-2,2,3,3,7,7-hexamethyl-1-oxaspiro[3.5]non-8-ene |
InChI |
InChI=1S/C14H23FO/c1-11(2)7-8-14(10(15)9-11)12(3,4)13(5,6)16-14/h7-8,10H,9H2,1-6H3 |
InChI-Schlüssel |
FTYMVNYOINWGNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C2(C=C1)C(C(O2)(C)C)(C)C)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.